molecular formula C9H7NO3S2 B13477073 5-(Pyridin-2-yl)thiophene-2-sulfonic acid

5-(Pyridin-2-yl)thiophene-2-sulfonic acid

Cat. No.: B13477073
M. Wt: 241.3 g/mol
InChI Key: QWZZUZAIHNZLEN-UHFFFAOYSA-N
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Description

5-(Pyridin-2-yl)thiophene-2-sulfonic acid is a heterocyclic compound that combines a pyridine ring and a thiophene ring, both of which are fused with a sulfonic acid group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-2-yl)thiophene-2-sulfonic acid typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reaction with sodium and ammonium chloride in ethanol solution yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-yl)thiophene-2-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl chloride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and various substituted derivatives depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-yl)thiophene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(Pyridin-2-yl)thiophene-2-sulfonic acid apart is its unique combination of a pyridine ring, a thiophene ring, and a sulfonic acid group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Biological Activity

5-(Pyridin-2-yl)thiophene-2-sulfonic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a pyridine moiety and a sulfonic acid group. The presence of these functional groups contributes to its ability to interact with various biological targets, potentially leading to therapeutic applications.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Research has indicated that compounds with similar structures exhibit antimicrobial properties, suggesting potential efficacy against bacterial strains. For instance, studies on related sulfonamide compounds have shown significant inhibition against various pathogens, indicating that this compound may possess similar effects .
  • Anticancer Properties :
    • Compounds containing thiophene and pyridine rings have been explored for their anticancer activities. A study focusing on the structure-activity relationship (SAR) of thiophene derivatives indicated that modifications in the substituents could enhance their potency against cancer cell lines .
  • Histone Deacetylase Inhibition :
    • In a related study on substituted thiophene derivatives, some compounds demonstrated moderate histone deacetylase (HDAC) inhibitory activity, which is crucial in cancer therapy as HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The sulfonic acid group may facilitate interactions with enzyme active sites, inhibiting their function. For example, sulfonamide derivatives have been documented to inhibit specific enzymes involved in bacterial growth and proliferation .
  • Receptor Modulation : The pyridine moiety can interact with various receptors, modulating signaling pathways that are pivotal in disease processes such as cancer and inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
HDAC InhibitionModulation of histone acetylation

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of related thiophene derivatives revealed that certain substitutions enhanced their activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be optimized for similar effects through structural modifications.

Case Study: Cancer Cell Line Studies

In vitro studies on compounds with similar structures showed promising results in inhibiting the proliferation of various cancer cell lines. These findings support further investigation into the potential use of this compound as an anticancer agent.

Properties

Molecular Formula

C9H7NO3S2

Molecular Weight

241.3 g/mol

IUPAC Name

5-pyridin-2-ylthiophene-2-sulfonic acid

InChI

InChI=1S/C9H7NO3S2/c11-15(12,13)9-5-4-8(14-9)7-3-1-2-6-10-7/h1-6H,(H,11,12,13)

InChI Key

QWZZUZAIHNZLEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)O

Origin of Product

United States

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